
S-(Sulfanylmethyl) phenylethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(Sulfanylmethyl) phenylethanethioate: is an organic compound with the molecular formula C9H10OS2 . It is also known by its systematic name, Benzeneethanethioic acid, S-(mercaptomethyl) ester . This compound is characterized by the presence of a sulfanylmethyl group attached to a phenylethanethioate moiety, making it a thioester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(Sulfanylmethyl) phenylethanethioate typically involves the reaction of benzeneethanethioic acid with a sulfanylmethyl reagent. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the carbonyl carbon of the ester .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(Sulfanylmethyl) phenylethanethioate can undergo oxidation reactions, where the sulfur atoms are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanylmethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or alcohols.
Substitution: Various substituted thioesters.
Aplicaciones Científicas De Investigación
Chemistry: S-(Sulfanylmethyl) phenylethanethioate is used as an intermediate in organic synthesis, particularly in the preparation of more complex thioesters and sulfur-containing compounds .
Biology: In biological research, this compound can be used to study the effects of thioesters on cellular processes and enzyme activities .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials that require sulfur-containing functional groups .
Mecanismo De Acción
The mechanism of action of S-(Sulfanylmethyl) phenylethanethioate involves its interaction with nucleophiles, particularly thiols. The thioester group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the product and regenerate the thiol . This mechanism is crucial in both synthetic and biological contexts.
Comparación Con Compuestos Similares
- S-Methyl phenylethanethioate
- S-Butyl methanesulfonate
- Tropone derivatives
Comparison: S-(Sulfanylmethyl) phenylethanethioate is unique due to its specific sulfanylmethyl group, which imparts distinct reactivity compared to other thioesters. For example, S-Methyl phenylethanethioate has a methyl group instead of a sulfanylmethyl group, leading to different chemical properties and reactivity .
Propiedades
Número CAS |
650607-79-7 |
|---|---|
Fórmula molecular |
C9H10OS2 |
Peso molecular |
198.3 g/mol |
Nombre IUPAC |
S-(sulfanylmethyl) 2-phenylethanethioate |
InChI |
InChI=1S/C9H10OS2/c10-9(12-7-11)6-8-4-2-1-3-5-8/h1-5,11H,6-7H2 |
Clave InChI |
GEBBYNWQMVYUIN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)SCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


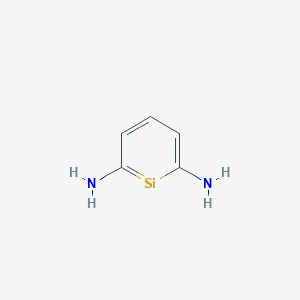
![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
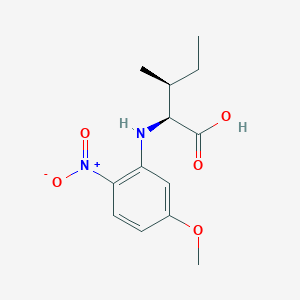
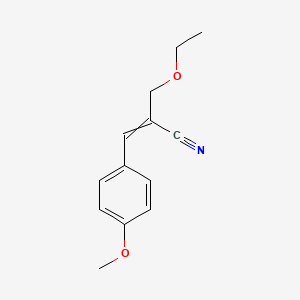
![Benzamide, N-hydroxy-4-[4-(phenylmethyl)-1-piperazinyl]-](/img/structure/B12589433.png)

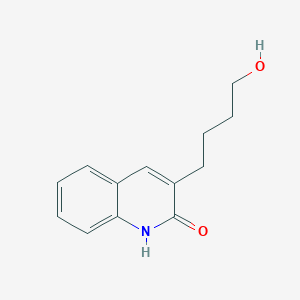
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
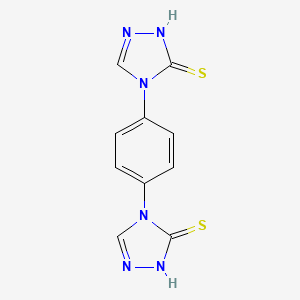

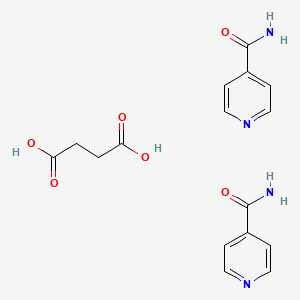
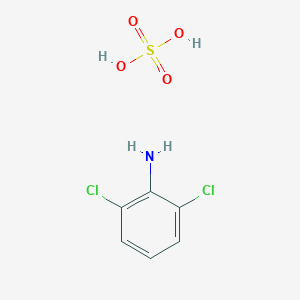

![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)
